molecular formula C14H20FN3O B7639745 [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone

[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone

カタログ番号 B7639745
分子量: 265.33 g/mol
InChIキー: DPBBKXNDINYGRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone, also known as AFM13, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. AFM13 is a bispecific antibody that binds to both CD30, a protein expressed on the surface of cancer cells, and CD16A, a protein expressed on the surface of natural killer cells. This dual binding mechanism allows AFM13 to activate natural killer cells to attack and kill cancer cells.

作用機序

[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone works by binding to both CD30 and CD16A proteins simultaneously. CD30 is a protein that is overexpressed on the surface of many types of cancer cells, including Hodgkin's lymphoma and T-cell lymphoma. CD16A is a protein that is expressed on the surface of natural killer cells, which are immune cells that can recognize and kill cancer cells. By binding to both CD30 and CD16A, this compound brings natural killer cells in close proximity to cancer cells, allowing them to recognize and attack the cancer cells more effectively.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include activation of natural killer cells, induction of cancer cell death, and suppression of tumor growth. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

実験室実験の利点と制限

One advantage of [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone is its dual binding mechanism, which allows it to activate natural killer cells to attack cancer cells more effectively than traditional monoclonal antibodies. Another advantage is its favorable safety profile, which makes it a promising candidate for clinical development. One limitation of this compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.

将来の方向性

There are several future directions for research on [2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone. One direction is to further optimize the molecule to improve its efficacy and safety profile. Another direction is to explore its potential for combination therapy with other cancer treatments, such as chemotherapy or checkpoint inhibitors. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which will be an important step towards its potential approval as a cancer treatment.

合成法

[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone is synthesized using a multi-step process that involves the coupling of two different antibodies, one that targets CD30 and one that targets CD16A. The process starts with the production of the two antibodies separately, followed by the modification of one of the antibodies to introduce a linker molecule that will allow it to bind to the other antibody. The two antibodies are then coupled together using a chemical reaction to form the final this compound molecule.

科学的研究の応用

[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone has been extensively studied in preclinical models of various types of cancer, including Hodgkin's lymphoma, T-cell lymphoma, and acute myeloid leukemia. In these studies, this compound has been shown to effectively activate natural killer cells to attack and kill cancer cells, leading to significant tumor regression and increased survival rates.

特性

IUPAC Name

[2-(aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-10-5-11(7-12(15)6-10)14(19)18-4-3-17(2)9-13(18)8-16/h5-7,13H,3-4,8-9,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBBKXNDINYGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)N2CCN(CC2CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。